(3,3-Difluoro-1-methylcyclobutyl)methanol
Overview
Description
(3,3-Difluoro-1-methylcyclobutyl)methanol is an organic compound with the molecular formula C6H10F2O It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methyl group, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-1-methylcyclobutyl)methanol typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Fluorination: Introduction of fluorine atoms can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding (3,3-Difluoro-1-methylcyclobutane).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of (3,3-Difluoro-1-methylcyclobutyl)ketone or (3,3-Difluoro-1-methylcyclobutyl)aldehyde.
Reduction: Formation of (3,3-Difluoro-1-methylcyclobutane).
Substitution: Formation of (3,3-Difluoro-1-methylcyclobutyl)chloride or (3,3-Difluoro-1-methylcyclobutyl)bromide.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-methylcyclobutyl)methanol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
(3,3-Difluoro-1-methylcyclobutane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(3,3-Difluoro-1-ethylcyclobutyl)methanol: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
(3,3-Difluoro-1-methylcyclopentyl)methanol: Features a cyclopentyl ring, altering its ring strain and reactivity.
Uniqueness: (3,3-Difluoro-1-methylcyclobutyl)methanol is unique due to its specific combination of a cyclobutyl ring, fluorine atoms, and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclobutyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWZBDZCFSXMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-35-6 | |
Record name | (3,3-Difluoro-1-methyl-cyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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